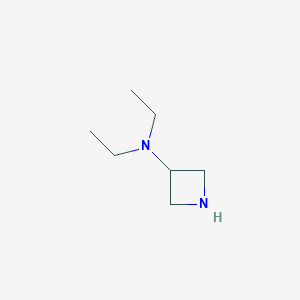

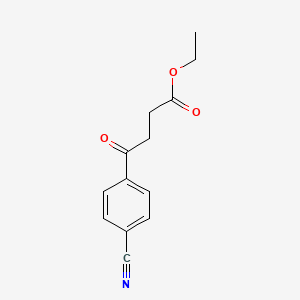

Benzyl 5-methyl-1,4-diazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

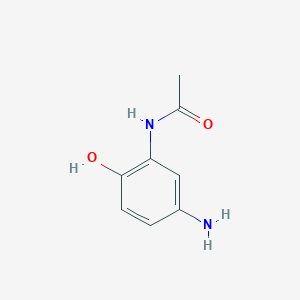

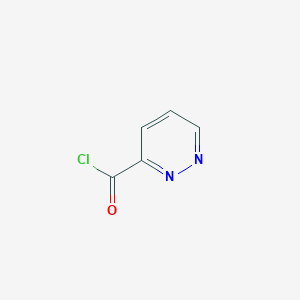

Benzyl 5-methyl-1,4-diazepane-1-carboxylate is a chemical compound that has been synthesized and characterized for research purposes. Studies have described its preparation methods and analytical data, including its structure confirmation using various spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry.Molecular Structure Analysis

The molecular weight of Benzyl 5-methyl-1,4-diazepane-1-carboxylate is 248.32 . The InChI code is1S/C14H20N2O2/c1-12-7-9-16 (10-8-15-12)14 (17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m1/s1 . Physical And Chemical Properties Analysis

The physical form of Benzyl 5-methyl-1,4-diazepane-1-carboxylate is a liquid . It should be stored in a refrigerator and shipped at room temperature .Scientific Research Applications

Asymmetric Synthesis

This compound is used in asymmetric synthesis as a chiral building block. Its unique stereochemistry allows for the creation of enantiomerically pure molecules, which is crucial in the pharmaceutical industry where the activity of a drug can be highly dependent on its chirality .

Organic Synthesis

In organic synthesis, Benzyl 5-methyl-1,4-diazepane-1-carboxylate serves as a versatile intermediate. It can undergo various chemical reactions, including alkylation, acylation, and oxidation, to yield a wide range of organic compounds .

Catalysis

The diazepane ring in the molecule can act as a ligand, binding to metals and forming complexes. These complexes can be used as catalysts in various chemical reactions, such as hydrogenation and carbon-carbon bond formation .

Drug Development

Due to its structural features, this compound can be used in the development of new drugs. It can be incorporated into potential medicinal compounds to improve their pharmacokinetic properties or to create new pharmacophores.

Benzylic Functionalization

The benzylic position of this molecule is reactive, allowing for functionalization through various reactions. This can lead to the synthesis of new derivatives with potential applications in material science or as novel organic compounds .

Heterocyclic Chemistry

As a heterocyclic compound, Benzyl 5-methyl-1,4-diazepane-1-carboxylate is used in the study of heterocyclic chemistry. It can be used to synthesize other heterocyclic structures, which are prevalent in many drugs and agrochemicals .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis or mass spectrometry to identify or quantify similar compounds in complex mixtures .

Chemical Education

Lastly, due to its interesting chemical properties and reactivity, Benzyl 5-methyl-1,4-diazepane-1-carboxylate can be used in educational settings to demonstrate various chemical concepts and reactions to students .

Safety and Hazards

properties

IUPAC Name |

benzyl 5-methyl-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUGXUOXPVSJFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591077 |

Source

|

| Record name | Benzyl 5-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

217972-87-7 |

Source

|

| Record name | Benzyl 5-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)